Cas no 1509943-66-1 ((2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid)

(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
- 1509943-66-1
- EN300-28273534
-
- インチ: 1S/C10H17NO4/c1-7(12)11-9(10(13)14)6-15-8-4-2-3-5-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1
- InChIKey: CTFLPWOTGVVBQY-VIFPVBQESA-N
- ほほえんだ: O(C[C@@H](C(=O)O)NC(C)=O)C1CCCC1
計算された属性
- せいみつぶんしりょう: 215.11575802g/mol
- どういたいしつりょう: 215.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273534-1.0g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 1.0g |
$1971.0 | 2025-03-19 | |
Enamine | EN300-28273534-0.5g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 0.5g |
$1893.0 | 2025-03-19 | |
Enamine | EN300-28273534-5g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 5g |
$5719.0 | 2023-09-09 | ||
Enamine | EN300-28273534-0.1g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 0.1g |
$1735.0 | 2025-03-19 | |
Enamine | EN300-28273534-2.5g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 2.5g |
$3865.0 | 2025-03-19 | |
Enamine | EN300-28273534-10g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 10g |
$8480.0 | 2023-09-09 | ||
Enamine | EN300-28273534-0.25g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 0.25g |
$1814.0 | 2025-03-19 | |
Enamine | EN300-28273534-5.0g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 5.0g |
$5719.0 | 2025-03-19 | |
Enamine | EN300-28273534-0.05g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 0.05g |
$1657.0 | 2025-03-19 | |
Enamine | EN300-28273534-10.0g |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid |
1509943-66-1 | 95.0% | 10.0g |
$8480.0 | 2025-03-19 |
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acidに関する追加情報
Introduction to (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic Acid (CAS No. 1509943-66-1)
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1509943-66-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its chiral center and the presence of both amide and ether functional groups, contribute to its distinct chemical properties and reactivity.
The molecular structure of (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid consists of a propanoic acid backbone modified with an amide group at the second carbon and a cyclopentyloxy substituent at the third carbon. The (2S) configuration indicates the stereochemistry at the chiral center, which is a critical factor in determining its biological activity. This stereochemical specificity is often exploited in drug design to enhance efficacy and minimize side effects.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, areas where (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid has shown promise. Its unique structural motif makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Researchers have leveraged its properties to develop novel catalysts and reagents that facilitate enantioselective reactions, which are essential for producing enantiomerically pure drugs.
One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, including inflammation and cancer progression. Inhibiting these enzymes has been a major focus in drug discovery, and compounds like (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid offer a promising starting point for developing new therapeutic agents. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain proteases, suggesting its utility in designing targeted therapies.
The amide group in (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid also contributes to its versatility as a building block in medicinal chemistry. Amides are well-known for their ability to form hydrogen bonds, which can be exploited to improve the solubility and bioavailability of drug candidates. Additionally, the cyclopentyloxy substituent provides steric bulk, which can influence the binding affinity of a molecule to its target receptor. This combination of features makes it an attractive scaffold for rational drug design.
Advances in computational chemistry have further enhanced the utility of (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid in drug discovery. Molecular modeling studies have been instrumental in understanding its interactions with biological targets at the atomic level. These insights have guided researchers in modifying its structure to optimize its pharmacological properties. For instance, computational simulations have helped identify key residues on target proteins that can be selectively interacted with by this compound, leading to the development of more potent and selective inhibitors.
The synthesis of (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid presents unique challenges due to its chiral center and functional groups. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Enantioselective synthetic routes have been developed that allow for the efficient production of this compound with high enantiomeric purity. These methods often involve biocatalytic approaches or chiral auxiliaries that facilitate the installation of the desired stereochemistry.
In conclusion, (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid (CAS No. 1509943-66-1) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an valuable intermediate for synthesizing biologically active molecules, particularly protease inhibitors. The growing body of research on this compound underscores its importance as a tool in drug discovery and development.
1509943-66-1 ((2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid) 関連製品
- 1214367-75-5(3,5-Dichloro-4-(pyridin-4-yl)pyridine)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)
- 1803991-96-9(4-(Aminomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid)
- 217661-99-9(1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one)
- 2197496-97-0(1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine)
- 1289005-83-9(4-Ethyl-3-fluorobenzaldehyde)
- 1806474-90-7(3-Methoxy-4-phenylpyridine-5-methanol)
- 1513542-49-8(3-(morpholin-2-yl)methyl-1H-indole)
- 1207006-74-3(2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-imidazole)
- 1806538-22-6(2-Bromo-1-(2,3-dihydroxyphenyl)propan-1-one)




